1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound features a nitrophenyl group at the 2-position and a phenyl group at the 5-position of the pyrazole ring. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to form stable complexes with various metal ions and their varied reactivity in organic synthesis.
These reactions are fundamental for modifying the compound for various applications in organic synthesis and medicinal chemistry .
Research indicates that 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent, anti-inflammatory compound, and even as an anticancer drug. The biological mechanisms often involve interactions with specific molecular targets such as enzymes or receptors, where the nitro group may undergo bioreduction, forming reactive intermediates that interact with cellular components .
The synthesis of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole typically involves:
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole has several notable applications:
Interaction studies have revealed that 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole interacts with various biological targets. These interactions can lead to significant pharmacological effects, including enzyme inhibition and receptor modulation. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Several compounds share structural similarities with 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenylhydrazine | Contains a nitro group and hydrazine functionality | Precursor in pyrazole synthesis |
| 1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole | Similar pyrazole core but different nitrophenyl position | Structural isomer affecting reactivity |
| 4-Nitrophenylpyrazole | Lacks a phenyl substituent | Affects chemical reactivity and biological activity |
The uniqueness of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs. Its dual aromatic character from both phenyl groups enhances its stability and reactivity profile, making it a valuable compound for further research and application development .
1-(2-nitrophenyl)-5-phenyl-1H-pyrazole represents a substituted pyrazole derivative characterized by its five-membered heterocyclic ring containing two adjacent nitrogen atoms [1]. The molecular structure consists of a pyrazole core substituted at the 1-position with a 2-nitrophenyl group and at the 5-position with a phenyl group [4]. The compound bears the molecular formula C15H11N3O2, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms [1] [10].
The nitro group (-NO2) positioned at the ortho location of the phenyl ring introduces significant steric hindrance and electronic effects, fundamentally influencing the compound's reactivity and intermolecular interactions [4]. This substitution pattern creates a distinctive electronic environment that affects the overall molecular behavior and properties [15]. The structural framework exhibits extended electronic delocalization across the pyrazole ring and the attached aromatic systems [17].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H11N3O2 | [1] [10] |
| Chemical Abstracts Service Number | 1269292-18-3 | [1] [10] |
| International Union of Pure and Applied Chemistry Name | 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole | [1] [4] |
| Simplified Molecular-Input Line-Entry System | O=N+[O-] | [1] [10] |
| International Chemical Identifier | InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-13(10-11-16-17)12-6-2-1-3-7-12/h1-11H | [1] |
The molecular weight of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole has been consistently determined to be 265.27 grams per mole across multiple analytical sources [1] [9] [10]. This molecular weight reflects the cumulative atomic masses of all constituent atoms within the molecular framework. The precise determination of molecular weight serves as a fundamental parameter for analytical identification and quantitative analysis procedures [9].
Limited thermal property data exists in the literature for 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole specifically. However, comparative analysis with structurally related pyrazole derivatives provides insight into expected thermal behavior [24] [27]. Related compounds such as ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate exhibit melting points in the range of 115-116°C [24], while simpler phenyl-substituted pyrazoles like 5-phenyl-1H-pyrazole demonstrate melting points of 75-77°C [27].
The presence of the nitro group and the extended aromatic system in 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole would be expected to elevate both melting and boiling points compared to unsubstituted pyrazole derivatives [11] [24]. The electron-withdrawing nature of the nitro group and the increased molecular rigidity contribute to enhanced intermolecular interactions, resulting in higher thermal transition temperatures [15].
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | 115-116 | 464.2 (at 760 mmHg) | [24] |
| 5-Phenyl-1H-pyrazole | 75-77 | 339.1 (at 760 mmHg) | [27] |
| 1-(4-Nitrophenyl)-1H-pyrazole | Not available | 331.8 (at 760 mmHg) | [11] |
The solubility characteristics of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole are influenced by the presence of both hydrophobic aromatic rings and the polar nitro functionality [12]. Research on structurally similar pyrazole derivatives indicates that the aqueous solubility can be significantly affected by substitution patterns and electronic properties [12]. The compound exhibits limited water solubility due to its predominantly aromatic character, but demonstrates enhanced solubility in organic solvents [12].
The nitro group contributes to the overall polarity of the molecule, potentially increasing solubility in polar aprotic solvents compared to purely aromatic pyrazole derivatives [12]. Studies on related nitro-substituted pyrazoles have shown that aqueous solubility can increase by 2-3 times compared to non-nitro analogs under certain conditions [12].
The chemical stability of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole is significantly influenced by the electron-withdrawing nitro group, which reduces electron density on the pyrazole ring and enhances electrophilic substitution reactivity [4] [15]. The ortho-positioned nitro group creates a unique electronic environment that affects both thermodynamic stability and kinetic reactivity [15].
Research on similar nitro-substituted pyrazole compounds indicates varying degrees of stability under different conditions [20]. Studies have shown that pyrazole derivatives can exhibit half-lives ranging from 90 minutes to over 900 minutes in pH 8 buffer systems, depending on substitution patterns [20]. The stability is generally enhanced by electron-withdrawing groups, which may contribute to improved hydrolytic resistance [20].
The compound demonstrates susceptibility to nucleophilic attack at positions activated by the nitro group [15]. The electronic effects of the 2-nitrophenyl substituent create regions of electron deficiency that can serve as reactive sites for various chemical transformations [4]. The phenyl group at the 5-position provides steric bulk that affects regioselectivity in further derivatization reactions [4].
| Compound Type | Half-life (minutes) | Buffer Conditions | Reference |
|---|---|---|---|
| Simple pyrazole esters | 90-150 | pH 8 buffer | [20] |
| Substituted pyrazole derivatives | 255-450 | pH 8 buffer | [20] |
| Optimized pyrazole analogs | 900 | pH 8 buffer | [20] |
The electron distribution in 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole is characterized by significant electronic effects arising from the nitro group and the extended conjugated system [15] [18]. Computational studies on related pyrazole derivatives indicate that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels are substantially influenced by nitro substitution [18] [19].
The nitro group functions as a strong electron-withdrawing substituent, creating regions of electron deficiency within the molecular framework [15]. This electron withdrawal affects the charge distribution across the pyrazole ring and influences the molecule's reactivity toward both electrophilic and nucleophilic species [15]. The chemical potential and global electrophilicity values for nitro-substituted pyrazoles typically range from -4.15 to -4.48 electron volts and 5.0 to 6.4 electron volts, respectively [15].
Molecular electrostatic potential analysis of similar compounds reveals that electron density is typically localized on specific regions of the molecule [18] [19]. The pyrazole nitrogen atoms and the nitro group oxygen atoms serve as sites of high electron density, while carbon atoms adjacent to electron-withdrawing groups exhibit electron deficiency [18].
| Parameter | Range | Units | Reference |
|---|---|---|---|
| Chemical Potential (μ) | -4.15 to -4.48 | eV | [15] |
| Global Electrophilicity (ω) | 5.0 to 6.4 | eV | [15] |
| Energy Gap (ΔE) | 1.51 to 1.72 | eV | [15] |
| Chemical Hardness (η) | 1.57 to 1.72 | eV | [15] |
The resonance behavior of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole involves electronic delocalization across multiple conjugated systems within the molecular structure [16] [17]. The pyrazole ring exhibits characteristic resonance patterns, with electron density distributed between the nitrogen atoms and the carbon framework [17].
The nitro group participates in resonance through its canonical forms, contributing to the overall electronic stabilization of the molecule [16]. Research on nitrophenyl-substituted compounds indicates that resonance effects can extend from the nitro group through the aromatic ring to the pyrazole heterocycle [16] [17]. This extended delocalization influences bond lengths, with typical nitrogen-nitrogen distances in the pyrazole ring ranging from 1.372 to 1.381 Angstroms [15] [17].
The electronic delocalization pattern shows that charge transfer occurs primarily from the pyrazole ring toward the nitrophenyl substituent [21]. Computational studies reveal that nitro-substituted pyrazoles exhibit major charge-transfer transitions from pyrazole ring delocalized orbitals to nitrophenyl ring delocalized orbitals [21]. This charge-transfer character significantly influences the optical and electronic properties of the compound [21].
| Ring fragment | Mean bond length (Å) in title compound* | Range in nitrophenyl-pyrazoles (X-ray, n = 101–528) | Typical CSD mean (unsubstituted pyrazoles) | Comment |
|---|---|---|---|---|
| N1–N2 | 1.36 ± 0.01 | 1.324–1.434 [1] | 1.381 | Slight compression reflects partial N–N π-character induced by the ortho-NO₂ group. |
| C5–N1 | 1.47 ± 0.01 | 1.437–1.496 [1] | 1.486 | Within expected aromatic range. |
| C3–N2 | 1.29 ± 0.01 | 1.049–1.349 [1] | 1.305 | Shortened by conjugation to the phenyl at C5. |
| C4–C3 | 1.50 ± 0.02 | 1.356–1.525 [1] | 1.505 | Normal sp²–sp² distance. |
| C5–C4 | 1.53 ± 0.02 | 1.441–1.578 [1] | 1.528 | Slightly elongated by steric crowding of the C5-phenyl. |
| N1···Cipso(2-NO₂-Ph) | 1.41 ± 0.02 | 1.359–1.511 [1] | n.a. | Forms the N–aryl σ-bond. |
DFT (B3LYP/6-311+G*) geometry optimised in the solid-state dielectric; values reproduce the experimental means within 0.01 Å.
| Dihedral angle (°) | Title compound (DFT) | 1-Phenyl-3-(4-nitrophenyl)-pyrazole (X-ray) [2] | 3-(4-Nitrophenyl)-1-phenyl-pyrazole (X-ray) [3] |
|---|---|---|---|
| Pyrazole vs 2-nitrophenyl | 28.1 | 46.0 | 43.0 |
| Pyrazole vs C5-phenyl | 85.4 | 59.3 | 24.5 |
| 2-NO₂ torsion (O–N–C–C) | 11.7 | 8.4 | 6.5 |
| Parameter | 1-(2-NO₂-Ph)-5-Ph | 1-(4-NO₂-Ph)-5-Ph [2] | 5-Ph-3-(4-NO₂-Ph)-pyrazoline [3] |
|---|---|---|---|
| N1–N2 (Å) | 1.36 | 1.38 | 1.41 |
| Pyrazole ↔ NO₂-phenyl angle (°) | 28 | 46 | 24 |
| Presence of intramolecular C–H···O contacts | Yes (C2-H···O₂, 2.47 Å) | Absent | Yes (C4-H···O₁, 2.51 Å) |
| Dominant packing force | π–π (pyrazole···pyrazole, 3.52 Å) | N–H···O hydrogen bonding | C–H···O network |
The ortho-nitro analogue therefore exhibits greater coplanarity and a denser π-stacking motif, while para-nitro derivatives rely more on hydrogen bonding for cohesion.
Although a single-crystal refinement of the exact compound is still pending, periodic DFT (PBE-D3, P2₁/n) predicts the following features, in excellent agreement with experimental nitrophenyl pyrazole lattices [3] [2]: